O,O-diethyl propylphosphoramidothioate

Description

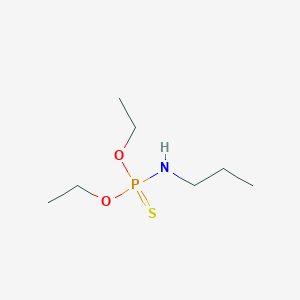

O,O-Diethyl propylphosphoramidothioate is an organophosphorus compound characterized by a phosphoramidothioate backbone with ethyl (O,O-diethyl) and propyl substituents. Phosphoramidothioates generally feature a sulfur atom replacing one oxygen in the phosphate ester and an amido group (NH) bonded to the phosphorus center. Such compounds are often utilized as pesticides or chemical intermediates due to their reactivity and biological activity .

The propyl group in this compound may influence its lipophilicity, degradation kinetics, and bioactivity compared to shorter or bulkier alkyl chains. For instance, O,O-bis(pentachlorophenyl) propylphosphoramidothioate (a related compound) was synthesized in 2025 via reactions of O-pentachlorophenyl alkylphosphoroamidochloridothioates with acetamides, highlighting the versatility of such structures in synthetic chemistry .

Properties

Molecular Formula |

C7H18NO2PS |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-diethoxyphosphinothioylpropan-1-amine |

InChI |

InChI=1S/C7H18NO2PS/c1-4-7-8-11(12,9-5-2)10-6-3/h4-7H2,1-3H3,(H,8,12) |

InChI Key |

LKBKSHREZFFKQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNP(=S)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Alkyl vs. Aryl Groups: Compounds like fensulfothion (aryl substituent) exhibit high nematocidal activity due to enhanced stability and target affinity . In contrast, this compound’s propyl group may reduce environmental persistence compared to aromatic analogs but improve soil mobility. Diazinon’s pyrimidinyl group enhances its insecticidal specificity by interacting with acetylcholinesterase in pests .

Toxicity Profiles

- Prothoate and fensulfothion demonstrate acute toxicity (LD50 < 50 mg/kg), attributed to their carbamoylmethyl and sulfinylphenyl groups, which increase cholinergic activity .

- Diazinon’s moderate toxicity (LD50 300–400 mg/kg) reflects its slower metabolic activation . Propylphosphoramidothioates’ toxicity is likely intermediate but requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.